1-(3-Methylphenyl)-1H-pyrazole-5-carboxylic acid
Description
1-(3-Methylphenyl)-1H-pyrazole-5-carboxylic acid (CAS: 1504781-14-9) is a pyrazole-based carboxylic acid derivative with the molecular formula C₁₁H₁₀N₂O₂ and a molecular weight of 202.21 g/mol . The compound features a pyrazole ring substituted at the 1-position with a 3-methylphenyl group and a carboxylic acid moiety at the 5-position.
Properties
Molecular Formula |
C11H10N2O2 |
|---|---|
Molecular Weight |
202.21 g/mol |
IUPAC Name |
2-(3-methylphenyl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C11H10N2O2/c1-8-3-2-4-9(7-8)13-10(11(14)15)5-6-12-13/h2-7H,1H3,(H,14,15) |
InChI Key |
KBSSGGLGNUXQBM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=CC=N2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methylphenyl)-1H-pyrazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3-methylphenylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent carboxylation. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Methylphenyl)-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole compounds.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, where functional groups are introduced or replaced on the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous solvents.
Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.
Major Products Formed: The major products formed from these reactions include various substituted pyrazole derivatives, which can have different functional groups attached to the pyrazole ring, enhancing their chemical and biological properties.
Scientific Research Applications
1-(3-Methylphenyl)-1H-pyrazole-5-carboxylic acid has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific biological pathways.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(3-Methylphenyl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Table 1: Structural Features of Selected Pyrazole-Carboxylic Acid Derivatives
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : Halogen (Cl, F) and trifluoromethyl (CF₃) substituents (e.g., ) enhance electrophilicity and metabolic stability compared to the methyl group in the target compound .
- Aromatic Ring Diversity : Pyridyl () and methoxyphenyl () substituents introduce hydrogen-bonding or π-stacking capabilities, affecting solubility and target binding.
Key Observations :
Key Observations :
- Antimicrobial Potential: Pyrazole derivatives with bulky substituents (e.g., tert-butyl in ) show enhanced activity against Gram-positive bacteria.
- Agrochemical Utility : Halogenated derivatives () are prioritized for pest control due to resistance to environmental degradation.
Physicochemical and Pharmacokinetic Properties
- Acidity : The carboxylic acid group (pKa ~2-3) enables salt formation for improved solubility, but electron-withdrawing substituents (e.g., CF₃ in ) lower pKa further, enhancing ionization at physiological pH.
Biological Activity
1-(3-Methylphenyl)-1H-pyrazole-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, focusing on its anticancer, anti-inflammatory, and other pharmacological properties, supported by data tables and relevant research findings.
Chemical Structure
The compound can be represented by the following chemical structure:
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. In vitro studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines, including:
- Lung cancer
- Breast cancer (MDA-MB-231)
- Liver cancer (HepG2)
- Colorectal cancer
For instance, a study indicated that compounds with the 1H-pyrazole scaffold could inhibit the growth of multiple cancer types, showcasing a promising avenue for developing new anticancer therapies .
Table 1: Anticancer Activity of this compound
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has been evaluated for its anti-inflammatory effects. Research indicates that it can inhibit pro-inflammatory cytokines and reduce inflammation in various models.
The anti-inflammatory activity is believed to be mediated through the inhibition of nuclear factor kappa B (NF-κB) signaling pathways, which play a crucial role in inflammatory responses. Compounds similar to this compound have shown to downregulate inflammatory markers in cell-based assays .
Table 2: Anti-inflammatory Activity
| Compound | IC50 (µM) | Mechanism of Action | Reference |
|---|---|---|---|
| This compound | <50 | NF-κB Inhibition | |
| Diclofenac | 54.65 | COX Inhibition |
Pharmacological Studies
Pharmacological evaluations have demonstrated that the compound possesses not only anticancer and anti-inflammatory properties but also exhibits potential in other therapeutic areas such as:
- Antioxidant activity : Protects cells from oxidative stress.
- Antimicrobial effects : Exhibits activity against various bacterial strains.
Case Studies
A notable case study involved the synthesis and evaluation of several derivatives of pyrazole compounds, including this compound. The derivatives were screened for their biological activity, revealing that modifications to the pyrazole ring could enhance efficacy against specific cancer types or inflammatory conditions.
Q & A
Q. What are the established synthetic routes for 1-(3-Methylphenyl)-1H-pyrazole-5-carboxylic acid?
A common approach involves cyclocondensation of substituted hydrazines with β-keto esters or diketones. For example, phenylhydrazine derivatives (e.g., 3-methylphenylhydrazine) can react with ethyl acetoacetate or similar precursors to form the pyrazole core. Subsequent hydrolysis of the ester group (e.g., using NaOH or LiOH) yields the carboxylic acid derivative . Modifications to this method, such as Suzuki-Miyaura coupling, may introduce aryl groups at specific positions .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key techniques include:
- NMR Spectroscopy : and NMR confirm substituent positions and structural integrity (e.g., aromatic protons at δ 7.2–7.8 ppm for the 3-methylphenyl group) .
- IR Spectroscopy : Carboxylic acid C=O stretches (~1700 cm) and pyrazole ring vibrations (~1600 cm) are diagnostic .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks, as demonstrated for structurally analogous pyrazole-carboxylic acids .
Q. What safety protocols are recommended for handling this compound?
While direct safety data for this compound is limited, structurally similar pyrazole derivatives (e.g., ethyl 1-methyl-5-phenyl-1H-pyrazole-3-carboxylate) are classified as non-hazardous but require standard lab precautions:
- Use gloves, goggles, and fume hoods.
- In case of skin contact, rinse with water for ≥15 minutes.
- Avoid inhalation; employ dust-control measures during solid handling .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) elucidate the electronic properties of this compound?
Density Functional Theory (DFT) calculations can predict:
- Electrostatic Potential Maps : Identify reactive sites (e.g., electron-deficient pyrazole N-atoms).
- Frontier Molecular Orbitals : Analyze HOMO-LUMO gaps to assess stability and reactivity.
- Hydrogen-Bonding Interactions : Simulate dimerization tendencies, which influence crystallization and solubility .
Q. How to resolve contradictions in reported biological activity data?
Contradictions may arise from assay variability (e.g., cell lines, solvent systems). Strategies include:
- Standardized Assays : Use validated protocols (e.g., OECD guidelines for cytotoxicity).
- Solubility Optimization : Test derivatives (e.g., methyl esters) or employ co-solvents (DMSO/PBS mixtures) to improve bioavailability .
- Orthogonal Validation : Confirm activity via multiple assays (e.g., enzymatic inhibition + cell-based studies) .
Q. What experimental design principles apply to structure-activity relationship (SAR) studies of derivatives?
- Variable Substituents : Systematically modify the 3-methylphenyl group (e.g., halogenation, methoxy substitution) to assess steric/electronic effects.
- Biological Testing : Prioritize in vitro assays (e.g., COX-2 inhibition) followed by in vivo models for lead optimization.
- Control Groups : Include positive controls (e.g., celecoxib for anti-inflammatory studies) and purity checks (HPLC ≥95%) .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
